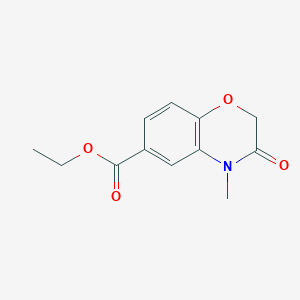

4-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazina-6-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The presence of the ethyl ester group (-COOC2H5) and the ketone group (-C=O) may confer certain chemical properties to the compound.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevos derivados de 4-metil-3-oxo-3,4-dihidro-2H-1,4-benzoxazina-6-carboxilato de etilo y evaluaron sus propiedades de inhibición del crecimiento en líneas celulares de tumores sólidos humanos y una línea celular de leucemia (HL-60) . Entre estos derivados, el compuesto IVa exhibió una actividad notable, superando al fármaco de control positivo temozolomida. Los ésteres de este compuesto demostraron efectos antitumorales más potentes que las amidas. Notablemente, estos derivados también exhibieron una mayor solubilidad en agua.

- Si bien los estudios específicos sobre la actividad antiviral de este compuesto son escasos, los compuestos heterocíclicos relacionados han mostrado promesa. Por ejemplo, los compuestos que contienen aminas heteroarílicas de cinco miembros exhiben una actividad antiviral relativamente alta contra el virus de la enfermedad de Newcastle . La exploración adicional de los derivados del this compound puede revelar propiedades antivirales.

- Aunque la evidencia directa del potencial antimicrobiano de este compuesto es limitada, derivados similares que contienen imidazol han demostrado una buena actividad antimicrobiana . Es plausible que los derivados del this compound puedan exhibir efectos similares.

- Los derivados del indol, que comparten algunas características estructurales con los compuestos benzoxazínicos, poseen diversas actividades biológicas, incluyendo efectos antivirales, antiinflamatorios, anticancerígenos y antimicrobianos . Si bien no se ha estudiado directamente, el this compound puede contribuir a estas actividades.

- Curiosamente, se han investigado compuestos relacionados por su capacidad para mejorar las respuestas al estrés en los animales, particularmente en casos de estrés oxidativo, fluctuaciones de temperatura y desequilibrios nutricionales . Estos efectos mejoran la calidad del pelaje y el bienestar general, lo que podría aumentar el valor comercial.

Actividad Antitumoral

Potencial Antiviral

Efectos Antimicrobianos

Actividades Biológicas de los Derivados del Indol

Mejora de la Respuesta al Estrés en el Ganado

Mecanismo De Acción

The mechanism of action of EMBOC is based on its ability to form a complex with other molecules. It can act as a chiral ligand, a catalyst, or a stabilizing agent. When acting as a chiral ligand, EMBOC binds to the substrate and influences the stereochemistry of the reaction. As a catalyst, it accelerates the reaction rate. As a stabilizing agent, it helps to maintain the structure of the product.

Biochemical and Physiological Effects

The biochemical and physiological effects of EMBOC are not well understood. However, it is believed that EMBOC may have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, it may have an effect on the stability of certain proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of EMBOC in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of reactions and can be used as a chiral ligand, catalyst, and stabilizing agent. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain reactions.

Direcciones Futuras

The use of EMBOC in scientific research is still relatively new and there are a number of potential future directions that could be explored. These include the development of new methods for synthesizing EMBOC, the development of new applications for EMBOC in biochemistry and materials science, and the exploration of its potential effects on the metabolism of certain compounds and the activity of certain enzymes. Additionally, further research could be conducted on the biochemical and physiological effects of EMBOC and its potential uses in drug development.

Métodos De Síntesis

EMBOC can be synthesized in a number of ways, including the reaction of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and ethyl alcohol. The reaction is carried out in an inert atmosphere at a temperature of 110-120 °C. The reaction yields a white crystalline product with a melting point of approximately 73-75 °C.

Propiedades

IUPAC Name |

ethyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-10-9(6-8)13(2)11(14)7-17-10/h4-6H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBQJBPHLKWTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2393210.png)

![Ethyl 4-[(E)-N-(carbamothioylamino)-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2393212.png)

![2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2393214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea](/img/structure/B2393215.png)

![8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2393217.png)

![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)

![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)

![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)